molecular formula C21H30O5 B040420 6-Hydroxyaldosterone CAS No. 124251-89-4

6-Hydroxyaldosterone

カタログ番号: B040420
CAS番号: 124251-89-4
分子量: 362.5 g/mol
InChIキー: VKFQBXSZDPCGGC-RRUQBFNBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Hydroxyaldosterone is a steroid derivative characterized by a hydroxyl group at the 6-position of its steroidal backbone. Hydroxylation at the 6-position is a common metabolic modification observed in steroidogenesis, influencing receptor binding, bioavailability, and clearance rates .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tofenacin involves the reaction of N-methyl-2-(2-methylphenyl)(phenyl)methoxyethanamine with appropriate reagents under controlled conditions . The detailed synthetic route and reaction conditions are proprietary and not widely published.

Industrial Production Methods: Industrial production of Tofenacin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for pharmaceutical use .

化学反応の分析

反応の種類: トフェナシンは、次のような様々な化学反応を起こします。

    酸化: トフェナシンは、特定の条件下で酸化され、対応する酸化生成物を生成することができます。

    還元: 還元反応によって、トフェナシンは還元型に変換されます。

    置換: トフェナシンは、官能基が他の基に置き換わる置換反応を起こすことができます。

一般的な試薬と条件:

    酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。

    還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。

    置換: 目的の置換に応じて、様々な求核剤または求電子剤。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成される場合があり、還元によってアミン誘導体が生成される場合があります .

科学的研究の応用

トフェナシンは、次のような様々な科学研究に応用されています。

類似化合物との比較

Structural Comparison with Similar Compounds

The following table summarizes key structural and molecular features of 6-Hydroxyaldosterone and related 6-hydroxy steroids/metabolites:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Feature Biological Role/Activity
6α-Hydroxy Progesterone C₂₁H₃₀O₃ 330.46 604-20-6 6α-hydroxyl group on progesterone Progestogenic activity modulation
6ß-Hydroxynandrolone C₁₈H₂₆O₃ 290.40 Not provided 6ß-hydroxyl group on nandrolone Androgenic/anabolic metabolite
6-Deoxocastasterone C₂₇H₄₆O₅ 462.65 HMDB0033984 6-deoxy brassinosteroid Plant growth regulation
6-Hydroxy L-DOPA C₉H₁₁NO₅ 213.19 Not provided 6-hydroxyl on L-DOPA backbone Neurotransmitter precursor
6-Hydroxy-1,2,3,7-Tetramethoxyxanthone C₁₇H₁₆O₇ 332.31 Not provided Xanthone with 6-hydroxyl and methoxy groups Antioxidant/pharmacological activity

Key Observations :

  • Positional Isomerism : The α (axial) vs. β (equatorial) orientation of the 6-hydroxyl group (e.g., 6α- vs. 6ß-Hydroxynandrolone) affects metabolic stability and receptor interactions .
  • Backbone Diversity: While this compound shares a steroidal backbone with 6α-Hydroxy Progesterone, non-steroidal analogs like 6-Hydroxy L-DOPA exhibit entirely distinct biological roles .

Steroidal Derivatives

  • 6α-Hydroxy Progesterone : Demonstrates reduced progestogenic potency compared to progesterone, likely due to steric hindrance from the 6α-hydroxyl group .
  • 6ß-Hydroxynandrolone : Retains partial androgenic activity but exhibits altered metabolic clearance, making it a candidate for detecting anabolic steroid abuse .
  • 6-Deoxocastasterone: A brassinosteroid involved in plant cell elongation; highlights the functional divergence of 6-hydroxy steroids in non-mammalian systems .

Non-Steroidal Analogs

  • 6-Hydroxy-1,2,3,7-Tetramethoxyxanthone : Exhibits logP = 2.2 and moderate blood-brain barrier penetration, suggesting CNS activity unrelated to steroid pathways .

Implications of Structural Modifications

Evidence from structural-activity relationship (SAR) studies indicates that 6-hydroxylation can either enhance or diminish biological activity depending on the target system:

  • Receptor Binding : The 6α-hydroxyl group in steroids often reduces binding affinity to nuclear hormone receptors (e.g., progesterone receptor) due to conformational changes .
  • Metabolic Stability : 6-Hydroxy metabolites (e.g., 6ß-Hydroxynandrolone) are more polar, accelerating renal excretion and reducing half-life .
  • For example, 6-Hydroxy L-DOPA and this compound operate in entirely distinct pathways (neurotransmission vs. electrolyte balance) .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques for quantifying 6-Hydroxyaldosterone in biological samples, and how do their sensitivities compare?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and low detection limits (~0.1 ng/mL) for steroid metabolites like this compound. Gas chromatography-mass spectrometry (GC-MS) requires derivatization but offers comparable accuracy for stable isotopes. Validation should follow FDA bioanalytical guidelines, including matrix effect assessments and recovery rates .

Q. How can researchers ensure reproducibility in synthesizing this compound for experimental use?

  • Methodological Answer : Synthesis protocols must detail reaction conditions (e.g., temperature, catalysts) and purification steps (e.g., column chromatography, recrystallization). For novel derivatives, nuclear magnetic resonance (NMR) and high-resolution MS are essential for structural confirmation. Cross-referencing with established protocols for analogous steroids (e.g., 6β-Hydroxytestosterone) ensures methodological rigor .

Q. What criteria should guide the selection of animal models for studying this compound's role in hypertension?

  • Methodological Answer : Rodent models (e.g., Dahl salt-sensitive rats) are preferred for hypertension studies due to conserved aldosterone metabolic pathways. Researchers must validate this compound levels in plasma and urine using species-specific ELISA kits, accounting for circadian rhythm variations. Ethical approvals and sample size calculations should align with ARRIVE guidelines .

Advanced Research Questions

Q. How can contradictory findings regarding this compound's antagonistic vs. agonistic effects on mineralocorticoid receptors be resolved?

  • Methodological Answer : Conduct competitive binding assays with radiolabeled aldosterone and varying this compound concentrations. Pair this with molecular dynamics simulations to analyze receptor-ligand interactions. Meta-analyses of prior studies should assess confounding variables (e.g., tissue specificity, co-administered drugs) using PRISMA guidelines .

Q. What experimental designs are optimal for elucidating this compound's cross-talk with glucocorticoid pathways in renal cells?

  • Methodological Answer : Use CRISPR-Cas9 knockout models of glucocorticoid receptors (GR) in human proximal tubule cells. Measure this compound uptake via fluorescent tracer assays and transcriptomic changes via RNA sequencing. Normalize data to housekeeping genes (e.g., GAPDH) and validate with qPCR. Replicate findings in 3D organoid cultures to mimic in vivo conditions .

Q. How should researchers address discrepancies in reported half-lives of this compound across pharmacokinetic studies?

  • Methodological Answer : Perform a systematic review to identify methodological variances (e.g., sampling intervals, population demographics). Reanalyze raw data using non-compartmental analysis (NCA) software like Phoenix WinNonlin, ensuring consistent weight-normalization. In vitro hepatic microsome assays can clarify metabolic stability differences across species .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use Bland-Altman plots for assay comparison and Cochrane risk-of-bias tools for literature reviews .
  • Experimental Replication : Adhere to Beilstein Journal guidelines for detailed supplementary materials, including raw chromatograms and statistical code, to enable independent verification .

特性

CAS番号

124251-89-4

分子式

C21H30O5

分子量

362.5 g/mol

IUPAC名

(8S,9S,10R,11S,13S,14S,17R)-6,11-dihydroxy-17-(2-hydroxyethyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde

InChI

InChI=1S/C21H30O5/c1-20-6-4-13(24)8-16(20)17(25)9-14-15-3-2-12(5-7-22)21(15,11-23)10-18(26)19(14)20/h8,11-12,14-15,17-19,22,25-26H,2-7,9-10H2,1H3/t12-,14+,15+,17?,18+,19-,20+,21+/m1/s1

InChIキー

VKFQBXSZDPCGGC-RRUQBFNBSA-N

SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4CCO)C=O)O)O

異性体SMILES

C[C@]12CCC(=O)C=C1C(C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4CCO)C=O)O)O

正規SMILES

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4CCO)C=O)O)O

同義語

6 beta-hydroxyaldosterone
6-hydroxyaldosterone
6-hydroxyaldosterone, (6beta,11beta,17alpha)-isome

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。